molecular formula C15H13N B3352401 2-Methyl-3-phenyl-1H-indole CAS No. 4757-69-1

2-Methyl-3-phenyl-1H-indole

Cat. No.: B3352401
CAS No.: 4757-69-1
M. Wt: 207.27 g/mol
InChI Key: FLOZFGKBZCCIHS-UHFFFAOYSA-N
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Description

2-Methyl-3-phenyl-1H-indole is an organic compound that has been studied for its potential biological activities . It is a mildly toxic and slightly flammable compound . It is used as an intermediate for synthesizing dyes, pigments, optical brighteners, and pharmaceuticals .


Synthesis Analysis

The synthesis of 3-methyl-2-phenyl-1H-indoles has been reported in several studies . For instance, a series of 3-methyl-2-phenyl-1H-indoles was prepared and investigated for antiproliferative activity on three human tumor cell lines . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular formula of this compound is C15H13N . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Indole derivatives, including this compound, have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The main interactions of indomethacin with COX-1 resulted in two main residues Tyr385 and Arg120 amino acids, sequentially forming two hydrogen bonding interactions with –N and –CO of indomethacin at a distance equal to 2.96 and 2.76 A .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 112.5 °C, a predicted boiling point of 379.2±21.0 °C, and a predicted density of 1.129±0.06 g/cm3 . The molecular weight of this compound is 207.275 g/mol .

Scientific Research Applications

Antiproliferative and Topoisomerase II Inhibitory Activity

A study on 3-methyl-2-phenyl-1H-indoles demonstrated their significant antiproliferative activity on human tumor cell lines, including HeLa, A2780, and MSTO-211H. These compounds also exhibited inhibitory effects on human DNA topoisomerase II, correlating with their antiproliferative effects. Notably, the derivative 32 induced apoptosis pathways, highlighting this scaffold's potential for developing compounds with antitopoisomerase II and antiproliferative activities (Zidar et al., 2020).

Corrosion Inhibition

A study on 3-amino alkylated indoles (AAIs) revealed their efficacy as corrosion inhibitors for mild steel in 1M HCl solution. The inhibitors were effective in decreasing steel corrosion, showing higher efficiency with increasing ring size of the amino group. The inhibition performance was also concentration-dependent, with maximum efficiencies observed at specific concentrations (Verma et al., 2016).

Solubility Measurement and Correlation

The solubility of 2-phenyl-1H-indole in various organic solvents was measured, providing essential data for its use as a chemical intermediate in organic syntheses. This study aids in understanding the solubility behavior of 2-phenyl-1H-indole, which is crucial for its practical applications in chemical processes (Liu et al., 2020).

Biological Evaluation for Anti-inflammatory, Antioxidant, and Antimicrobial Activities

Research on 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles showed that these compounds exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. This highlights the versatility of the 1H-indole structure in creating compounds with diverse and beneficial biological properties (Sravanthi et al., 2015).

Safety and Hazards

2-Methyl-3-phenyl-1H-indole is mildly toxic and slightly flammable . More detailed safety data and hazard information may be found in the material safety data sheet (MSDS) for this compound .

Future Directions

Research on 2-methyl-3-phenyl-1H-indole and its derivatives is ongoing, with a focus on their potential biological activities and therapeutic applications . For instance, a series of 3-methyl-2-phenyl-1H-indoles was synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis growth . This study describes the activity of 3-phenyl-1H-indole against Mycobacterium tuberculosis for the first time .

Properties

IUPAC Name

2-methyl-3-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-11/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOZFGKBZCCIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300297
Record name 2-Methyl-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4757-69-1
Record name 2-Methyl-3-phenylindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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